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molecular formula C10H13NO3S B8558116 {1-[(4-Methylphenyl)sulfonyl]ethyl}formamide CAS No. 58379-87-6

{1-[(4-Methylphenyl)sulfonyl]ethyl}formamide

Cat. No. B8558116
M. Wt: 227.28 g/mol
InChI Key: AHJDPUKHBRUPBH-UHFFFAOYSA-N
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Patent
US07812022B2

Procedure details

A stirred mixture of dry acetonitrile (500 mL) and dry toluene (500 mL) was cooled to −30° C., followed by the addition of formamide (50.7 g, 1.1 mol), acetaldehyde (37 g, 0.85 mol) and TMSCl (106.4 g, 0.98 mol) at −30° C. under N2 atmosphere. The reaction mixture was stirred at rt for 1 h and warmed to 55° C., then p-toluene sulphonic acid was added and stirred the reaction mixture at this temperature overnight. The reaction mixture was cooled to 0° C. and followed by the addition of 300 mL of tert-butyl ether and stirred for 1 h. The white precipitate formed was filtered off and dried. The crude product was taken into next step without further purification. Yield (crude): 110 g.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
106.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:3])=[O:2].[CH:4](=O)[CH3:5].C[Si](Cl)(C)C.[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](O)(=[O:20])=[O:19])=[CH:14][CH:13]=1.C(OC(C)(C)C)(C)(C)C>C1(C)C=CC=CC=1.C(#N)C>[CH3:22][C:12]1[CH:17]=[CH:16][C:15]([S:18]([CH:4]([NH:3][CH:1]=[O:2])[CH3:5])(=[O:20])=[O:19])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
50.7 g
Type
reactant
Smiles
C(=O)N
Name
Quantity
37 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
106.4 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)(C)OC(C)(C)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 55° C.
STIRRING
Type
STIRRING
Details
stirred the reaction mixture at this temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was taken into next step without further purification
CUSTOM
Type
CUSTOM
Details
Yield (crude)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C(C)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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